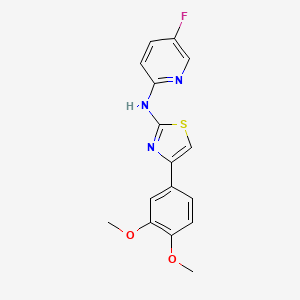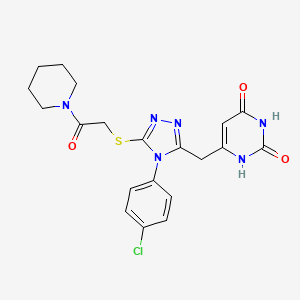![molecular formula C14H19NO B2431754 N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide CAS No. 2361656-33-7](/img/structure/B2431754.png)
N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride ion channels and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide works by binding to and inhibiting chloride ion channels, which are responsible for regulating the movement of chloride ions across cell membranes. This inhibition leads to a decrease in chloride ion transport, which can have various effects on cellular processes. N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has also been shown to modulate other ion channels, such as the TRPV channels, which are involved in pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide are diverse and depend on the specific cellular processes being studied. It has been shown to affect ion transport, cell signaling, and gene expression. N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and has potential as a therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide is its potency as an inhibitor of chloride ion channels. This makes it a useful tool for studying the role of these channels in various physiological processes. However, N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be dependent on the specific cell type being studied.
Zukünftige Richtungen
There are many potential future directions for the study of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for various diseases, including cystic fibrosis and cancer. N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has also been shown to affect the Wnt/β-catenin pathway, which is involved in many cellular processes, and may have potential as a target for drug development. Additionally, the modulation of ion channels by N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide may have implications for the treatment of pain and other sensory disorders. Further research is needed to fully understand the potential of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide in these areas.
Synthesemethoden
The synthesis of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide involves the reaction of 3-isobutylphenylacetonitrile with propargyl bromide in the presence of a base. The resulting propargylamide is then treated with a palladium catalyst to form N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide. This method has been shown to be effective in producing high yields of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has been used in various scientific research applications, including the study of ion channels, cell signaling, and drug development. It has been shown to be a potent inhibitor of chloride ion channels, which play a crucial role in many physiological processes. N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has also been used in the study of cell signaling pathways, such as the Wnt/β-catenin pathway, and has been shown to have potential as a therapeutic agent for various diseases, including cancer and cystic fibrosis.
Eigenschaften
IUPAC Name |
N-[1-(3-propan-2-ylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-14(16)15-11(4)13-8-6-7-12(9-13)10(2)3/h5-11H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZMFLBHKONZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2431672.png)




![(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol](/img/structure/B2431685.png)


![7-benzyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2431689.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2431690.png)

![(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431694.png)